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Compound of Interest

Compound Name:
5-Chloro-3-bromo-2-

hydroxylpyrazine

Cat. No.: B8255999

Get Quote

Scaffold Analysis, Synthetic Routes, and Regioselective Functionalization

Executive Summary & Structural Identity
5-Chloro-3-bromo-2-hydroxypyrazine (CAS: 21943-17-9) is a tri-functionalized heterocyclic

building block.[1][2] Its value lies in the orthogonal reactivity of its three functional handles: a

hydroxyl group (tautomeric with a cyclic amide), a reactive bromine at position C-3, and a less

reactive chlorine at position C-5.[1][2] This hierarchy allows researchers to sequentially

construct complex pharmacophores—such as kinase inhibitors or antiviral agents (e.g.,

Favipiravir analogs)—without the need for extensive protecting group strategies.[2]
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Property Data

IUPAC Name
3-Bromo-5-chloropyrazin-2-ol (or 3-bromo-5-

chloropyrazin-2(1H)-one)

CAS Number 21943-17-9

Molecular Formula C₄H₂BrClN₂O

Molecular Weight 209.43 g/mol

Appearance White to pale yellow crystalline solid

pKa (Calculated) ~6.5–7.5 (Acidic OH/NH)

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water (unless basic)

Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium is prerequisite to predicting reactivity.[1] In solution

(DMSO/MeOH) and the solid state, the compound exists predominantly as the 2-pyrazinone

(lactam) tautomer, not the hydroxypyrazine (lactim).

Lactam Form (Dominant): The proton resides on N-1.[1] The C-2 position is a carbonyl.[1][2]

This activates the adjacent C-3 position towards nucleophilic attack.[1][2]

Lactim Form (Minor): The proton resides on the oxygen.[1] This form is relevant during O-

alkylation or when treated with aromatizing agents like POCl₃.[1][2]

Visualization: Tautomerism & Numbering
The following diagram illustrates the equilibrium and the specific numbering scheme used

throughout this guide.

Lactam Form (Major)
3-bromo-5-chloropyrazin-2(1H)-one

(Reactive Electrophile)

Lactim Form (Minor)
3-bromo-5-chloropyrazin-2-ol

(Aromatic Pyrazine)

 Tautomerization (Fast) 
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Figure 1: Tautomeric equilibrium favoring the lactam form, which dictates the electrophilicity of

the C-3 center.[2]

Synthetic Accessibility
While direct bromination of 5-chloro-2-hydroxypyrazine is possible, it often suffers from over-

bromination or purification difficulties.[1][2] The Amino-Diazotization Route is the industry

standard for generating high-purity material suitable for GMP downstream steps.[1][2]

Protocol: Synthesis via Diazotization
Precursor: 2-Amino-5-chloropyrazine (commercially available).[1][2]

Step 1: Regioselective Bromination
The amino group directs bromination to the ortho position (C-3).[1]

Dissolve 2-amino-5-chloropyrazine (1.0 eq) in DCM or Acetonitrile.

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to control exotherm.

Stir at RT for 2–4 hours. Monitor by LCMS (Target M+H: ~208/210).

Workup: Wash with water/brine.[1] Concentrate to yield 3-bromo-5-chloropyrazin-2-amine.[1]

[2]

Step 2: Diazotization & Hydrolysis (Sandmeyer-type)
Converting the amine to the hydroxyl group.[1]

Suspend the amine intermediate in 10% H₂SO₄ (aq).

Cool to 0–5°C.

Add NaNO₂ (1.2 eq) aqueous solution dropwise. The amine converts to the diazonium salt.

[1][3]
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Warm slowly to RT or heat to 40°C to promote nitrogen evolution and hydrolysis.

Precipitate: The product usually precipitates as a solid upon cooling.[1] Filter and wash with

cold water.[1]

Chemo-Selectivity & Reactivity Profile
This molecule is a "chemical chameleon," allowing distinct reactions at C-3 and C-5 based on

electronic differences.[1][2]

The Reactivity Hierarchy[2]
C-3 Bromine (Most Reactive):

Electronic Effect: Flanked by the ring Nitrogen (N-4) and the Carbonyl (C-2).[1] This

makes C-3 highly electron-deficient.[1][2]

Sterics: Despite being ortho to the carbonyl, the electronic activation overcomes steric

hindrance for most nucleophiles.[1][2]

Leaving Group: Bromide is a better leaving group than chloride.[1]

Outcome: SₙAr and Pd-oxidative addition occur here first.[1][2]

C-5 Chlorine (Secondary Reactivity):

Electronic Effect:Para to the carbonyl.[1] Activated, but less so than C-3.

Outcome: Remains intact during mild C-3 functionalization. Can be reacted in a second

step (e.g., using harsher conditions or a second catalyst cycle).[2]

C-2 Oxygen (Modifiable):

O-Alkylation: Use Ag₂CO₃/Alkyl Halide (favors O-alkylation).[1]

N-Alkylation: Use K₂CO₃/Alkyl Halide (favors N-alkylation of the lactam).[1]

Chlorination: POCl₃ converts the C=O into a C-Cl bond, yielding 2,5-dichloro-3-

bromopyrazine.[1][2]
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Visualization: Regioselective Functionalization Map
The following diagram maps the logical flow of chemical modifications.

5-Chloro-3-bromo-2-hydroxypyrazine
(Core Scaffold)

Nucleophilic Substitution (SnAr)
Nucleophile: Amines, Thiols, Alkoxides

 Path A: Nucleophilic Attack 

Pd-Catalyzed Coupling
(Suzuki/Stille)

Partner: Boronic Acids

 Path B: Metal Catalysis 

Deoxychlorination
Reagent: POCl3

 Path C: Activation 

3-Substituted-5-chloropyrazin-2-one
(Regioselective C-3 Displacement)

 Fast (RT to 60°C) 

3-Aryl-5-chloropyrazin-2-one
(Regioselective C-3 Coupling)

 Oxidative Addition at C-Br 

2,5-Dichloro-3-bromopyrazine
(Fully Aromatized Electrophile)

 Reflux 

Click to download full resolution via product page

Figure 2: Decision tree for functionalizing the scaffold.[1] Path A and B exploit the higher

reactivity of the C-3 Bromine.[1][2]

Experimental Protocols (Self-Validating)
Protocol A: Regioselective SₙAr Displacement at C-3
Objective: Introduce an amine at C-3 while retaining the C-5 Chlorine.[1][2]

Reagents: Core scaffold (1.0 eq), Primary Amine (1.1 eq), Diisopropylethylamine (DIPEA)

(2.0 eq).[2]

Solvent: 1,4-Dioxane or DMF.[1][2]

Procedure:

Dissolve the core in solvent (0.2 M).[1]

Add DIPEA and the amine.
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Heat to 60–80°C. (Note: C-5 displacement typically requires >100°C or stronger bases).[1]

Validation: Monitor by TLC or HPLC. The product will show a mass shift corresponding to

Br displacement (-Br, +Amine).[2] The Cl isotope pattern (3:1) should remain visible in MS.

[1]

Protocol B: Suzuki-Miyaura Coupling at C-3
Objective: Form a C-C bond at C-3.[1][2]

Reagents: Core scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (5 mol%), Na₂CO₃

(2.0 eq).[2]

Solvent: Dioxane/Water (4:1).[1]

Procedure:

Degas solvents thoroughly (Argon sparge).[1]

Combine reagents under inert atmosphere.

Heat to 80°C for 2–6 hours.

Mechanism: The Pd(0) inserts into the weaker C-Br bond (Bond Dissociation Energy ~68

kcal/mol) preferentially over the C-Cl bond (~81 kcal/mol).[1]

Validation: 1H NMR will show the disappearance of the C-Br moiety and appearance of

aryl protons.[1]

Safety & Handling
Hazard Identification: The compound is an organohalide and likely a skin/eye irritant (H315,

H319).[1][2]

Sensitization: Pyrazines can be sensitizers.[1] Use proper PPE (gloves, fume hood).[2]

Waste: Dispose of halogenated waste separately to prevent formation of toxic byproducts

during incineration.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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